N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-2-propanamine hydrochloride
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Description
“N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-2-propanamine hydrochloride” is also known as N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine . It has a molecular formula of C12H17NO2 and a molecular weight of 207.2689 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether gave 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile which was reduced with lithium tetrahydroaluminate to [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . The reaction of the same amine with chloroacetyl chloride afforded N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide which was treated with secondary amines and hetarenethiols to obtain N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-substituted 2-amino- and 2-sulfanylacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C12H17NO2/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,3,6,8H2,1-2H3 . This structure is also available as a 2D Mol file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation, reduction, and reaction with chloroacetyl chloride . Further reactions with secondary amines and hetarenethiols lead to the formation of substituted 2-amino- and 2-sulfanylacetamide derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 207.2689 . More detailed physical and chemical properties such as melting point, solubility, and crystalline structure are crucial for practical applications but are not provided in the retrieved sources.Future Directions
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . Further mechanistic studies could also be conducted to understand its biological activities .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,3)13-7-9-4-5-10-11(6-9)15-8-14-10;/h4-6,13H,7-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNUCYHTYCOMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC2=C(C=C1)OCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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